molecular formula C21H18F3N3OS B2596528 N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide CAS No. 921106-18-5

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide

Cat. No. B2596528
CAS RN: 921106-18-5
M. Wt: 417.45
InChI Key: AWIYLBAYHMAHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C21H18F3N3OS and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

The study by Fahim and Shalaby (2019) discusses the synthesis and biological evaluation of novel benzenesulfonamide derivatives, highlighting the potential of such compounds in antitumor activities against various cell lines. This suggests that compounds with similar structural features might also have applications in cancer research and therapy (Fahim & Shalaby, 2019).

Antimicrobial and Anticancer Activities

Research by Palkar et al. (2017) on benzothiazolyl substituted pyrazol-5-ones reveals promising antibacterial and anticancer activities, particularly against Staphylococcus aureus and Bacillus subtilis. This indicates that structurally complex compounds can be effective in combating microbial infections and certain cancer types (Palkar et al., 2017).

Interaction with CB1 Cannabinoid Receptor

The molecular interaction study of a pyrazole-3-carboxamide derivative with the CB1 cannabinoid receptor by Shim et al. (2002) provides an example of how such compounds can be used to understand receptor-ligand interactions, potentially leading to the development of new therapeutic agents (Shim et al., 2002).

Chemotherapy and Drug Synthesis

Ahsan (2012) discusses the synthesis and in-vitro anticancer activity of indeno[1,2-c]pyrazole derivatives, demonstrating the potential application of complex chemical compounds in the development of chemotherapy agents (Ahsan, 2012).

properties

IUPAC Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3OS/c1-12-3-8-18(13(2)9-12)27-19(16-10-29-11-17(16)26-27)25-20(28)14-4-6-15(7-5-14)21(22,23)24/h3-9H,10-11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIYLBAYHMAHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide

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